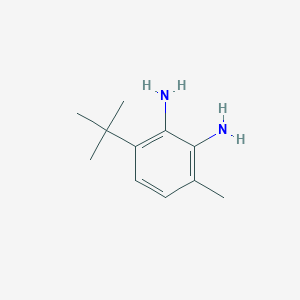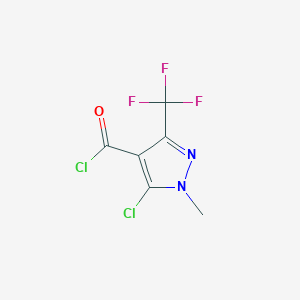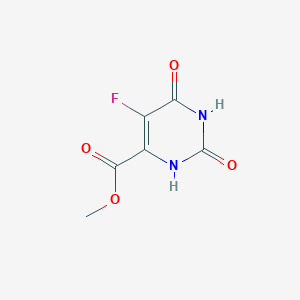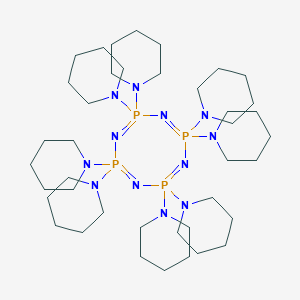
2,2,4,4,6,6,8,8-Octa(1-piperidinyl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetraazatetraphosphocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6,8,8-Octa(1-piperidinyl)-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraazatetraphosphocine, commonly known as OAP-8, is a novel compound that has gained significant attention in the field of scientific research. OAP-8 is a phosphorus-containing compound that exhibits unique properties, making it a promising candidate for various applications in different fields.
Mechanism of Action
The exact mechanism of action of OAP-8 is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in DNA synthesis and repair, leading to cell death. OAP-8 has also been shown to induce oxidative stress and disrupt cellular signaling pathways.
Biochemical and Physiological Effects:
OAP-8 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that OAP-8 can induce apoptosis in cancer cells, inhibit bacterial growth, and reduce viral replication. Additionally, OAP-8 has been shown to have antioxidant properties and can reduce inflammation.
Advantages and Limitations for Lab Experiments
OAP-8 has several advantages for lab experiments, including its stability and ease of synthesis. However, OAP-8 is highly toxic and requires careful handling and disposal. Additionally, the complex synthesis process and the lack of commercially available OAP-8 can make it challenging to obtain for research purposes.
Future Directions
There are several potential future directions for OAP-8 research. One area of interest is the development of OAP-8-based anticancer drugs. Further research is needed to determine the optimal dosage and delivery method for OAP-8. Additionally, studies are needed to investigate the potential use of OAP-8 in other areas, such as agriculture and material science. Finally, the development of new synthesis methods for OAP-8 may improve its availability and reduce the cost of production.
Conclusion:
In summary, OAP-8 is a novel phosphorus-containing compound that has shown promising results in various fields of scientific research. Its unique properties make it a promising candidate for the development of new drugs, catalysts, and agricultural products. Although further research is needed to fully understand its mechanism of action and potential applications, OAP-8 has the potential to make significant contributions to the scientific community.
Synthesis Methods
OAP-8 is synthesized via a multistep process involving the reaction of piperidine with phosphorus oxychloride, followed by the addition of ammonia and further reaction with phosphorus trichloride. The final product is obtained through purification and isolation steps. The synthesis of OAP-8 is complex and requires expertise in organic chemistry.
Scientific Research Applications
OAP-8 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, OAP-8 has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, OAP-8 has been investigated for its potential use as an antibacterial and antiviral agent. In agriculture, OAP-8 has been studied for its ability to improve crop yields and reduce the use of pesticides. In material science, OAP-8 has been explored for its use as a catalyst in chemical reactions.
properties
CAS RN |
1678-55-3 |
|---|---|
Product Name |
2,2,4,4,6,6,8,8-Octa(1-piperidinyl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetraazatetraphosphocine |
Molecular Formula |
C40H80N12P4 |
Molecular Weight |
853 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8-octa(piperidin-1-yl)-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C40H80N12P4/c1-9-25-45(26-10-1)53(46-27-11-2-12-28-46)41-54(47-29-13-3-14-30-47,48-31-15-4-16-32-48)43-56(51-37-21-7-22-38-51,52-39-23-8-24-40-52)44-55(42-53,49-33-17-5-18-34-49)50-35-19-6-20-36-50/h1-40H2 |
InChI Key |
ODNIINMHKKAIBD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)P2(=NP(=NP(=NP(=N2)(N3CCCCC3)N4CCCCC4)(N5CCCCC5)N6CCCCC6)(N7CCCCC7)N8CCCCC8)N9CCCCC9 |
Canonical SMILES |
C1CCN(CC1)P2(=NP(=NP(=NP(=N2)(N3CCCCC3)N4CCCCC4)(N5CCCCC5)N6CCCCC6)(N7CCCCC7)N8CCCCC8)N9CCCCC9 |
synonyms |
2,2,4,4,6,6,8,8-octakis(1-piperidyl)-1,3,5,7-tetraza-2$l^{5},4$l^{5},6 $l^{5},8$l^{5}-tetraphosphacycloocta-1,3,5,7-tetraene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



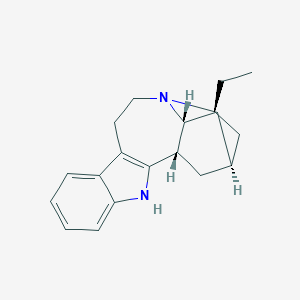

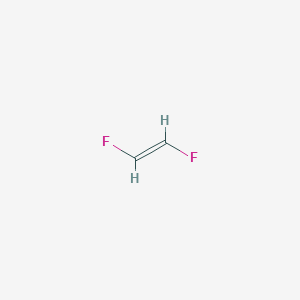

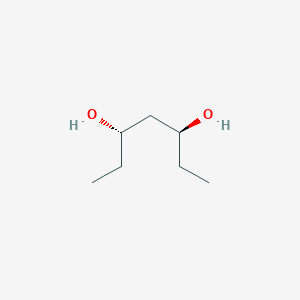
![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)

